Bofumustine is a synthetic nitrosourea derivative characterized by a sugar radical. [, , ] It belongs to the class of glycosylnitrosoureas and has been investigated primarily for its antitumor activity. [, , ] Bofumustine exhibits a wide spectrum of activity against various tumor cell lines, including L1210 leukemia and EMT6 tumor cells. [, , ]
Synthesis Analysis
Bofumustine can be labeled with carbon-14 (¹⁴C) at three different positions for research purposes: []* On the carboxyl group of the para-nitrobenzoic group* On the urea carbonyl group* On the carbon-1 of the 2-chloroethyl group
Chemical Reactions Analysis
Bofumustine undergoes extensive metabolism in vivo, primarily through the following reactions: []
Mechanism of Action
Bofumustine exerts its antitumor activity primarily through alkylation of DNA. [] The chloroethyl group present in the molecule acts as an alkylating agent, forming covalent bonds with DNA bases. This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. Studies using flow cytometry have shown that Bofumustine induces cell cycle arrest in the G2/M phase, further contributing to its antitumor effect. []
Applications
Antitumor Activity: Bofumustine has shown promising activity against a range of murine tumor models, including L1210 leukemia, EMT6 mammary carcinoma, and various other solid tumors. [, , ]
Structure-Activity Relationship Studies: Bofumustine's unique structure, featuring a sugar moiety linked to a nitrosourea group, makes it a valuable compound for investigating the relationship between chemical structure and antitumor activity. [, ]
Liposomal Encapsulation: Researchers have explored encapsulating Bofumustine in liposomes to improve its delivery and efficacy. [, ] Liposomal encapsulation can potentially enhance drug targeting to tumor cells while reducing systemic toxicity.
Immunological Studies: While generally considered immunosuppressive, some studies suggest Bofumustine might exert selective effects on lymphocyte subpopulations, potentially impacting the immune response to tumor cells. []
Related Compounds
Chlorozotocin
Compound Description: Chlorozotocin (2-[(chloro-2-ethyl)-3-nitrosoureido]-D-glucopyranose) is a nitrosourea compound with a glucose moiety attached to the nitrosourea group. It is used in chemotherapy to treat various types of cancers, especially brain tumors and lymphomas. Its mechanism of action involves alkylating DNA, which inhibits DNA replication and leads to cell death. []
RFCNU
Compound Description: RFCNU (1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha,beta-D-ribofuranosyl]-1-nitrosourea) is a nitrosourea derivative with a modified ribose sugar moiety attached to the nitrosourea group via a p-nitrobenzoyl linker. Studies have investigated its stability, pharmacokinetic properties, metabolism, and antitumor activity in various cancer models. [, , , , , , , , , , , , , , , ]
RPCNU
Compound Description: RPCNU (1-(2-chloroethyl)-3-(2',3',4'-tri-O-acetyl-alpha, beta-D-ribopyranosyl)-1-nitrosourea) is a nitrosourea derivative with a tri-O-acetylated ribopyranosyl moiety linked to the nitrosourea group. Research has explored its metabolism, antitumor effects, and impact on cell cycle progression in cancer cell lines. [, , , , , , , ]
CNCC
Compound Description: CNCC or ICIG-1325 (1 2‐Chloroethyl nitrosocarbamoylcystamine) is a lipid-soluble nitrosourea derivative structurally related to cysteamine. [] This compound exhibits a broad spectrum of antitumor activity against various tumor types, including leukemia, melanoma, and carcinoma. [] Metabolic studies reveal that CNCC undergoes extensive first-pass metabolism, resulting in the formation of water-soluble metabolites with enhanced antitumor activity and reduced hematological toxicity compared to the parent compound. []
CMSOEN2
Compound Description: CMSOEN2 (N'‐(2‐chloroethyl)‐N‐[2‐(methylsulphinyl)ethyl]‐N'‐nitrosourea) is a water-soluble nitrosourea metabolite derived from CNCC. It exhibits potent antitumor activity against various tumor models, including leukemia, melanoma, and glioma, surpassing the efficacy of its parent compound. [] CMSOEN2 displays reduced hematological toxicity compared to CNCC, particularly regarding platelet toxicity, a common side effect of nitrosourea-based chemotherapy. []
CMSO2EN2
Compound Description: CMSO2EN2 (N'‐(2‐chloroethyl)‐N‐[2‐(methylsulphonyl)ethyl]‐N'‐nitrosourea) is a water-soluble nitrosourea and an active metabolite of CNCC. Similar to CMSOEN2, it demonstrates significant antitumor activity against a range of tumor models, including leukemia, melanoma, and glioma, exceeding the efficacy of its parent compound, CNCC. [] CMSO2EN2 also exhibits reduced hematological toxicity compared to CNCC, particularly in terms of platelet toxicity, highlighting its potential as a promising candidate for further development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CCG-232601 is an inhibitor of the Rho/MRTF/SRF transcriptional pathway and a derivative of CCG-203971.1 CCG-232601 inhibits MRTF-dependent transcription in HEK293T cells (IC50 = 0.55 µM in a luciferase reporter assay). It also reduces expression of α-smooth muscle actin (α-SMA) in TGF-β-stimulated human dermal fibroblasts to 31% of control when used at a concentration of 10 µM. CCG-232601 (50 mg/kg) inhibits increases in dermal thickness and hydroxyproline content in a mouse model of dermal fibrosis induced by bleomycin. CCG-232601 is a inhibitor of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma. CCG-232601 has SRE. L IC50= 550 nM; MLM T1/2 = 7.8 min; Aq sol = 23ug/mL; Plasma AUC 0-7h (10mg/kg) = 15250 hr. ng/mL. CCG-232601 could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50 mg/kg.
CCG-63802 is a selective inhibitor of RGS4 with IC50 value of 1.9 μM. RGS (regulators of G protein signaling) are multi-functional, GTPase-accelerating proteins and plays an important role in promoting GTP hydrolysis via heterotrimeric G proteins α subunit.
CCG-63808 is a potent and reversible RGS protein inhibitor. Regulators of G protein signalling (RGS) are major determinants of metabotropic receptor activity, reducing the lifespan of the GTP-bound state of G proteins. Inhibition of spinal RGS4 restored endogenous analgesic signalling pathways and mitigated neuropathic pain. Signalling through CB1 receptors may be involved in this beneficial effect.
CCG-58150 is a potentiInhibitor of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription
as Potential Antifibrotic Agents for Scleroderma.